3,6-Diaminohexanoic acid dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diaminohexanoic acid dihydrochloride typically involves the reaction of 3,6-diaminohexanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves dissolving 3,6-diaminohexanoic acid in water, followed by the gradual addition of hydrochloric acid until the desired pH is achieved. The resulting solution is then evaporated to obtain the dihydrochloride salt in solid form .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as crystallization and purification to ensure high purity and yield. The compound is typically produced in large quantities and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3,6-Diaminohexanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include oxo derivatives, amine derivatives, and substituted amino acids. These products have various applications in scientific research and industry .
Scientific Research Applications
3,6-Diaminohexanoic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of protein structure and function, as it is a derivative of lysine, an essential amino acid.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-diaminohexanoic acid dihydrochloride involves its interaction with various molecular targets and pathways. As a derivative of lysine, it can be incorporated into proteins and peptides, affecting their structure and function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6-diaminohexanoic acid dihydrochloride include:
Lysine monohydrochloride: A similar derivative of lysine with one hydrochloride group.
Lysine acetate: A derivative of lysine with an acetate group.
DL-Lysine: A racemic mixture of D- and L-lysine.
Uniqueness
This compound is unique due to its specific dihydrochloride form, which provides distinct chemical and physical properties compared to other lysine derivatives. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3,6-diaminohexanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-3-1-2-5(8)4-6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIYVUIIEUEADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(=O)O)N)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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